N-phenyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide
Description
Properties
IUPAC Name |
N-phenyl-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c32-26(28-22-9-3-1-4-10-22)20-33-24-13-7-8-21-14-15-25(29-27(21)24)31-18-16-30(17-19-31)23-11-5-2-6-12-23/h1-15H,16-20H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJQSIGYYRCSBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC=CC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-phenyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide typically involves the alkylation of corresponding amines with alkylating reagents. The reaction is carried out in a mixture of dichloromethane (DCM) and 2% aqueous sodium hydroxide solution at 0°C for 3 hours . The starting materials, such as 2-chloro-1-(3-chlorophenyl)ethanone and 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone, are prepared by acylation of 3-chloroaniline or 3-trifluoromethylaniline with 2-chloroacetyl chloride .
Chemical Reactions Analysis
N-phenyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
Biological Activities
-
Anticonvulsant Activity
- A study synthesized several derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide and evaluated their anticonvulsant properties using animal models. The compounds were tested for efficacy against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures.
- Among the derivatives, one compound demonstrated significant protection in MES tests, suggesting that structural modifications can enhance anticonvulsant activity. The structure–activity relationship (SAR) studies indicated that specific substitutions on the piperazine ring could improve efficacy against seizures .
Compound ED50 MES (mg/kg) TD50 NT (mg/kg) Protective Index (TD50/ED50) 20 52.30 >500 >9.56 Phenytoin 28.10 >100 >3.6 -
Neuroprotective Properties
- Compounds with similar structures have been investigated for neuroprotective effects, particularly in the context of oxidative stress reduction. The incorporation of an 8-hydroxyquinoline moiety into piperazine derivatives has shown promise in protecting neurons against oxidative damage, which is crucial in neurodegenerative diseases like Parkinson's disease .
-
Anticancer Activity
- The compound's derivatives have been studied for their anticancer potential as well. Research indicates that certain analogs exhibit significant cytotoxicity against various cancer cell lines, demonstrating their ability to inhibit cancer cell proliferation through multiple mechanisms .
- In vitro studies have revealed that some derivatives possess IC50 values comparable to established anticancer drugs, indicating their potential as therapeutic agents .
Case Studies and Research Findings
- Anticonvulsant Screening
- Neuroprotection Against Oxidative Stress
- Cytotoxicity in Cancer Cells
Mechanism of Action
The mechanism of action of N-phenyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide involves its interaction with neuronal voltage-sensitive sodium channels. This interaction is believed to modulate the activity of these channels, thereby exerting its anticonvulsant effects . The compound’s molecular targets and pathways are still under investigation, but its binding to sodium channels is a key aspect of its pharmacological profile .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structure-Activity Relationships (SAR)
- Pyrrolidine-2,5-dione vs. Amide Chain : highlights that replacing the pyrrolidine-2,5-dione core (common in anticonvulsants) with a simple amide chain reduces activity. However, the target compound’s 4-phenylpiperazinyl group may compensate by enhancing receptor affinity .
- Substituent Effects : 3-(Trifluoromethyl)anilide derivatives (e.g., compound 20) show superior anticonvulsant activity compared to 3-chloroanilide analogs, emphasizing the role of electron-withdrawing groups in modulating sodium channel binding .
- The target compound’s piperazine moiety may introduce additional conformational flexibility .
Pharmacological Profiles
- Anticonvulsant Activity : Compound 20 (EC50 = 32 mg/kg in MES model) demonstrates that amide derivatives retain activity despite structural simplification. The target compound’s piperazine group could enhance blood-brain barrier penetration, though this remains untested .
- Toxicity: Low neurotoxicity in compound 20 (rotarod TD50 = 210 mg/kg) suggests a favorable therapeutic index for acetamide derivatives. The target compound’s safety profile is unknown but warrants similar evaluation .
Biological Activity
N-phenyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and anticonvulsant research. This article reviews the synthesis, biological activity, and relevant studies pertaining to this compound.
Chemical Structure and Properties
The compound features a complex structure that includes a phenyl group, a piperazine moiety, and a quinoline derivative. Its molecular formula is with a molecular weight of approximately 305.4 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, particularly in the central nervous system.
Synthesis of this compound
The synthesis involves alkylation reactions where appropriate amines are reacted with alkylating agents to form the desired acetamide derivatives. The process has been optimized to yield high-purity compounds suitable for biological testing .
Anticonvulsant Activity
Research has shown that derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide exhibit significant anticonvulsant activity in animal models. A study evaluated twenty-two new derivatives for their effectiveness against seizures induced by maximal electroshock (MES). The results indicated that certain derivatives provided protection against seizures, although they were generally less potent than phenytoin, a standard anticonvulsant .
Table 1: Anticonvulsant Activity Results
| Compound | Dose (mg/kg) | Protection Rate (%) | Onset Time (h) | Duration (h) |
|---|---|---|---|---|
| 20 | 30 | 50% at 2 h | 0.5 | 2 |
| 13 | 30 | 25% at 0.5 h | Not specified | Not specified |
| Phenytoin | Variable | 25%-100% | Variable | Variable |
The proposed mechanism of action for these compounds involves modulation of neurotransmitter systems in the brain, particularly through interactions with dopamine receptors. The piperazine and quinoline moieties are believed to enhance binding affinity and selectivity towards these receptors, contributing to their pharmacological effects .
Case Studies
Several case studies have focused on the pharmacological profiles of various derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide:
- Neuroprotective Effects : In animal models, certain derivatives demonstrated neuroprotective properties by reducing oxidative stress, which is crucial in conditions like Parkinson's disease .
- Behavioral Studies : Behavioral assays indicated that some compounds did not induce motor impairment in rotarod tests, suggesting a favorable safety profile compared to traditional anticonvulsants .
- Pharmacokinetic Studies : Further investigations into the pharmacokinetics revealed that selected compounds exhibited favorable absorption and distribution characteristics, which are essential for therapeutic efficacy .
Q & A
Q. What are the common synthetic routes for N-phenyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide?
Methodological Answer: The synthesis typically involves coupling a quinoline-8-ol derivative with a piperazine intermediate. A representative approach includes:
Quinoline Functionalization : Introduce a halogen (e.g., chloro) at the 2-position of quinoline-8-ol.
Piperazine Coupling : React the halogenated quinoline with 1-phenylpiperazine under nucleophilic aromatic substitution (SNAr) conditions.
Acetamide Formation : Link the intermediate to N-phenylacetamide via an ether or ester coupling agent (e.g., using chloroacetyl chloride).
Q. What safety precautions are recommended when handling this compound?
Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a face shield during high-risk steps (e.g., solvent reflux) .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
- First Aid :
Storage : Store in airtight containers at –20°C, protected from light and moisture .
Advanced Research Questions
Q. How can researchers optimize low yields in the coupling of quinoline and piperazine intermediates?
Methodological Answer : Low yields often stem from steric hindrance or poor nucleophilicity. Strategies include:
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig coupling to enhance aryl-amine bond formation .
- Solvent Optimization : Replace DMF with DMA or NMP for better solubility of intermediates.
- Temperature Control : Gradual heating (e.g., 50°C → 100°C) reduces side reactions.
Q. Data Analysis :
Q. How do intramolecular interactions influence the compound’s crystallinity and stability?
Methodological Answer :
Q. Key Structural Data :
| Technique | Observations | Reference |
|---|---|---|
| XRD | C–H···O bond length: 2.48 Å; dihedral angle: 12.3° between quinoline and acetamide | |
| TGA/DSC | Decomposition onset: 215°C; melting endotherm at 167°C |
Q. How can discrepancies in NMR data be resolved during structural validation?
Methodological Answer :
- Assigning Splitting Patterns : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, the quinoline H-3 proton shows coupling with adjacent H-4 (δ 8.18 ppm, J = 9.0 Hz) .
- Impurity Identification : Compare experimental ¹H NMR with computational predictions (e.g., DFT calculations). Residual solvents (e.g., DCM) often appear as singlet peaks at δ 5.3 ppm.
Q. Troubleshooting Table :
| Issue | Solution | Reference |
|---|---|---|
| Broad NH peaks | Use DMSO-d₆ as solvent; heat sample to 60°C | |
| Unassigned aromatic signals | Run NOESY to confirm spatial proximity of substituents |
Q. What strategies are effective for scaling up synthesis without compromising purity?
Methodological Answer :
Q. Scale-Up Data :
| Parameter | Lab Scale (1g) | Pilot Scale (100g) |
|---|---|---|
| Yield | 68% | 62% |
| Purity (HPLC) | 98.5% | 97.2% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
